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For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, understanding the off-target profile of a

compound is as critical as defining its on-target potency. This guide provides a comparative

assessment of the off-target profile of PD159790, also known as Canertinib or CI-1033, a pan-

ErbB inhibitor. Due to the limited publicly available, comprehensive kinase screening data for

Canertinib, this guide will leverage available information and draw comparisons with other well-

characterized ErbB family inhibitors, Lapatinib and Afatinib, to highlight the principles and

importance of rigorous off-target profiling.

Introduction to PD159790 (Canertinib/CI-1033)
Canertinib (CI-1033) is an irreversible pan-ErbB inhibitor targeting the epidermal growth factor

receptor (EGFR/ErbB1), HER2/ErbB2, and ErbB4.[1][2][3] It has been investigated for its

potential in cancer therapy.[2][3] While some sources suggest high specificity for the ErbB

family, with no activity against kinases such as PDGFR, FGFR, InsR, PKC, or CDK1/2/4 even

at high concentrations, a comprehensive public kinase panel screening is not readily available

to fully delineate its off-target interactions.[1][4]

Comparison of Kinase Selectivity Profiles
A thorough assessment of a kinase inhibitor's selectivity involves screening it against a large

panel of kinases. This provides a quantitative measure of its activity against intended targets

versus a wide array of other kinases in the human kinome. While detailed, broad-panel data for
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Canertinib is elusive, we can compare its known target profile with that of other ErbB inhibitors

for which more extensive data is available.

Table 1: Comparison of On-Target and Off-Target Activities of ErbB Family Inhibitors

Compound
Primary Targets
(IC50)

Selected Off-
Targets (Activity)

Data Source

Canertinib (CI-

1033/PD159790)

EGFR (1.5 nM),

ErbB2 (9.0 nM),

ErbB4 (7 nM)[1][2]

PDGFR, FGFR, InsR,

PKC, CDK1/2/4

(reported as inactive)

[1]

[1][2]

Lapatinib
EGFR (10.8 nM),

ErbB2 (9.2 nM)[5]

Weakly inhibits ErbB4

(IC50 367 nM).

Displays >300-fold

selectivity for EGFR

and ErbB2 over c-Src,

c-Raf, MEK, ERK, c-

Fms, CDK1, CDK2,

p38, Tie-2, and

VEGFR2.[5]

[5]

Afatinib

Irreversible inhibitor of

EGFR, HER2, and

HER4.[6]

Ribonucleotide

Reductase (RNR) has

been identified as a

potential off-target.[7]

[6][7]

Note: The off-target data for Canertinib is not from a comprehensive kinase panel and should

be interpreted with caution.

The Importance of Comprehensive Off-Target
Profiling
The data presented highlights the varying degrees of selectivity among kinase inhibitors

targeting the same family of receptors. While Canertinib is described as highly specific, the lack

of a broad kinase panel profile in the public domain makes a direct, quantitative comparison of
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its promiscuity challenging. For instance, Lapatinib's profile reveals a significant selectivity

window against a range of other kinases, providing a higher degree of confidence in its use as

a specific tool compound for EGFR/HER2 inhibition.[5] The discovery of Ribonucleotide

Reductase as an off-target for Afatinib underscores the potential for unexpected interactions

that can have therapeutic implications or contribute to adverse effects.[7]

A comprehensive off-target profile is crucial for:

Predicting potential side effects: Off-target inhibition can lead to unforeseen toxicities.

Understanding the mechanism of action: Observed cellular effects may be due to inhibition of

off-targets.

Drug repurposing: Identifying potent off-target activities could open new therapeutic avenues.

Informing lead optimization: Guiding medicinal chemistry efforts to improve selectivity.

Experimental Methodologies for Off-Target Profiling
A variety of biochemical and cell-based assays are employed to determine the selectivity of

kinase inhibitors.

Biochemical Assays
These assays directly measure the interaction of an inhibitor with a purified kinase.

Radiometric Assays: A classic method that measures the transfer of a radiolabeled

phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8] Inhibition is quantified by a

decrease in substrate phosphorylation.

LanthaScreen™ TR-FRET Assays: A fluorescence-based method that measures the binding

of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate.[9] Inhibition

of the kinase leads to a decrease in the TR-FRET signal. This platform can also be used in a

binding assay format to measure the displacement of a fluorescent tracer from the kinase by

an inhibitor.[10][11]

Radioligand Binding Assays: These assays measure the affinity of a test compound by its

ability to compete with a radiolabeled ligand for binding to the target kinase.[12][13]
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Cell-Based Assays
These assays assess the effect of an inhibitor on kinase activity within a cellular context,

providing insights into target engagement and downstream signaling.

Phospho-specific Antibody-Based Assays: Techniques like Western blotting or ELISA can be

used to measure the phosphorylation status of a kinase's substrate in cells treated with an

inhibitor.

Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a

target protein upon ligand binding in intact cells or cell lysates.

NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer

(BRET)-based assay that measures the displacement of a fluorescent energy transfer probe

from a NanoLuc® luciferase-tagged kinase by a test compound in live cells.

Experimental Protocols
Below are generalized protocols for common biochemical kinase assays. For specific

applications, optimization is typically required.

Generalized Radiometric Kinase Assay Protocol
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable

substrate (e.g., a peptide or protein), and the test compound at various concentrations in a

kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).

Initiation: Start the reaction by adding [γ-³³P]ATP.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined

period.

Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting

the reaction mixture onto a phosphocellulose membrane.

Washing: Wash the membranes to remove unincorporated [γ-³³P]ATP.

Detection: Quantify the incorporated radioactivity using a scintillation counter.
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Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Generalized LanthaScreen™ TR-FRET Kinase Activity
Assay Protocol

Reaction Setup: In a microplate, combine the kinase, a fluorescein-labeled substrate, and

the test compound at various concentrations in the kinase reaction buffer.

Initiation: Add ATP to start the kinase reaction.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Add a solution containing EDTA (to stop the reaction) and a terbium-labeled

phospho-specific antibody.

Incubation: Incubate at room temperature for a further period (e.g., 30-60 minutes) to allow

for antibody binding.

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at both the terbium and fluorescein wavelengths.

Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to

determine the IC50 value.[14][15]

Visualizing Kinase Signaling and Experimental
Workflows
Diagram 1: Simplified ErbB Signaling Pathway
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Caption: Simplified ErbB signaling pathway and the inhibitory action of Canertinib.

Diagram 2: General Workflow for Kinase Inhibitor Selectivity Profiling

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1679117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Compound
(e.g., Canertinib)

Broad Kinase Panel
(e.g., >300 kinases)

Screen against

Biochemical Assay
(e.g., Radiometric, TR-FRET)

Utilize

Data Acquisition
(IC50 determination)

Generate data for

Data Analysis
(Selectivity Score, Kinome Map)

Input for

Click to download full resolution via product page

Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor.

Conclusion
While PD159790 (Canertinib/CI-1033) is reported to be a selective pan-ErbB inhibitor, the

absence of publicly available, comprehensive off-target screening data limits a definitive

assessment of its specificity. The comparison with other ErbB inhibitors like Lapatinib and

Afatinib, for which more extensive selectivity data exists, highlights the importance of such

profiling in modern drug discovery. Researchers utilizing Canertinib should be aware of the

potential for uncharacterized off-target effects and, where possible, perform their own
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selectivity profiling to ensure the validity of their experimental conclusions. This guide

underscores the necessity of a data-driven approach to understanding a compound's full

biological activity, a critical step in the development of safe and effective targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Canertinib - Wikipedia [en.wikipedia.org]

3. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5. selleckchem.com [selleckchem.com]

6. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-
regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

10. documents.thermofisher.com [documents.thermofisher.com]

11. documents.thermofisher.com [documents.thermofisher.com]

12. giffordbioscience.com [giffordbioscience.com]

13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

14. documents.thermofisher.com [documents.thermofisher.com]

15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW
[thermofisher.com]

To cite this document: BenchChem. [Assessing the Off-Target Profile of PD159790
(Canertinib/CI-1033): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1679117?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://en.wikipedia.org/wiki/Canertinib
https://pubmed.ncbi.nlm.nih.gov/15688609/
https://pubmed.ncbi.nlm.nih.gov/15688609/
https://pubmed.ncbi.nlm.nih.gov/11706399/
https://www.selleckchem.com/products/lapatinib.html
https://www.ncbi.nlm.nih.gov/books/NBK542248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreen-tr-fret-toolbox.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/FLT4_LanthaScreen_Binding.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://dda.creative-bioarray.com/radioligand-binding-assay.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/RAF_LanthaScreen_Activity_Assay.pdf
https://www.thermofisher.com/tw/zt/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-kinase-activity-assays.html
https://www.thermofisher.com/tw/zt/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-kinase-activity-assays.html
https://www.benchchem.com/product/b1679117#assessing-the-off-target-profile-of-pd159790
https://www.benchchem.com/product/b1679117#assessing-the-off-target-profile-of-pd159790
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1679117#assessing-the-off-target-profile-of-
pd159790]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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